Cholesterol Lauryl Carbonate

Vue d'ensemble

Description

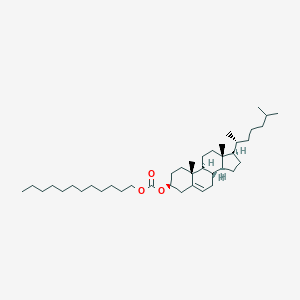

Cholesterol Lauryl Carbonate is a biochemical compound with the molecular formula C₄₀H₇₀O₃ and a molecular weight of 598.99 g/mol . It is a derivative of cholesterol, where the hydroxyl group of cholesterol is esterified with lauryl carbonate. This compound is primarily used in research and industrial applications due to its unique properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Cholesterol Lauryl Carbonate typically involves the reaction of cholesterol with lauryl chloroformate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Cholesterol Lauryl Carbonate can undergo various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form cholesterol and lauryl alcohol.

Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids under strong oxidizing conditions.

Substitution: The carbonate group can be substituted by nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products Formed:

Hydrolysis: Cholesterol and lauryl alcohol.

Oxidation: Ketones or carboxylic acids.

Substitution: Corresponding substituted products depending on the nucleophile used.

Applications De Recherche Scientifique

Cholesterol Lauryl Carbonate has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of Cholesterol Lauryl Carbonate is primarily related to its ability to integrate into lipid bilayers. It interacts with the hydrophobic tails of phospholipids, thereby affecting membrane fluidity and permeability. This property makes it useful in the formulation of liposomes for drug delivery .

Molecular Targets and Pathways:

Membrane Integration: this compound integrates into cell membranes, affecting their physical properties.

Lipid Metabolism: It can influence lipid metabolism pathways by mimicking natural cholesterol.

Comparaison Avec Des Composés Similaires

Cholesterol Lauryl Carbonate can be compared with other cholesterol derivatives such as:

Cholesterol Oleate: Another ester of cholesterol, but with oleic acid instead of lauryl carbonate. It has different physical properties and applications.

Cholesteryl Stearate: An ester of cholesterol with stearic acid, used in similar applications but with different solubility and melting point characteristics.

Uniqueness: this compound is unique due to its specific ester linkage with lauryl carbonate, which imparts distinct physical and chemical properties compared to other cholesterol esters .

Activité Biologique

Cholesterol Lauryl Carbonate (CLC) is a synthetic derivative of cholesterol, a vital lipid molecule that plays crucial roles in cellular structure and function. This article provides an in-depth analysis of the biological activity of CLC, including its mechanism of action, biochemical properties, pharmacokinetics, and applications in scientific research.

Target of Action

this compound primarily acts through its parent compound, cholesterol. Cholesterol is integral to cell membrane structure and function, influencing fluidity and permeability. It also serves as a precursor for steroid hormones and bile acids, which are essential for various metabolic processes.

Mode of Action

CLC interacts with various enzymes and proteins involved in cholesterol metabolism and transport. It modulates membrane dynamics and cellular signaling pathways, thereby affecting gene expression and cellular metabolism. The specific molecular mechanisms of CLC are not extensively documented but can be inferred from the known actions of cholesterol.

Table 1: Summary of Biological Activities

| Property | Description |

|---|---|

| Chemical Structure | Derived from cholesterol; contains a lauryl carbonate group |

| Biological Role | Modulates membrane properties; precursor for steroid synthesis |

| Cellular Impact | Influences gene expression; affects lipid metabolism |

| Potential Applications | Drug delivery systems; cosmetic formulations |

Case Studies

-

Drug Delivery Systems

Recent studies have explored the use of CLC in liposomal formulations for drug delivery. These formulations demonstrated enhanced bioavailability and targeted delivery to liver cells, indicating potential for therapeutic applications in hepatic diseases . -

Lipid Metabolism Studies

Research indicates that compounds similar to CLC can significantly influence lipid profiles in vivo. For instance, lauric acid-rich fats have been shown to improve serum lipid profiles compared to trans-fatty acids, suggesting that CLC may have favorable effects on lipid metabolism .

Applications in Scientific Research

This compound has diverse applications across various fields:

- Chemistry : Used as a reagent in organic synthesis and as a precursor for other cholesterol derivatives.

- Biology : Investigated for its role in lipid metabolism and membrane biology due to its structural similarity to natural cholesterol.

- Medicine : Explored for potential use in drug delivery systems, particularly in formulating liposomes that enhance drug solubility and stability.

- Industry : Utilized in cosmetics and personal care products for its emollient properties .

Propriétés

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] dodecyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H70O3/c1-7-8-9-10-11-12-13-14-15-16-28-42-38(41)43-33-24-26-39(5)32(29-33)20-21-34-36-23-22-35(31(4)19-17-18-30(2)3)40(36,6)27-25-37(34)39/h20,30-31,33-37H,7-19,21-29H2,1-6H3/t31-,33+,34+,35-,36+,37+,39+,40-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKYYPLNVJTUARH-HLOANKIQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCOC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H70O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

599.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15455-85-3 | |

| Record name | Cholest-5-en-3-ol (3β)-, 3-(dodecyl carbonate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15455-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholest-5-en-3-ol (3.beta.)-, 3-(dodecyl carbonate) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.